![molecular formula C12H7F3N4OS B5704607 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5704607.png)
5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions.
Wirkmechanismus
The mechanism of action of 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. Additionally, this compound has been shown to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages and limitations for laboratory experiments. One of the advantages is its ability to inhibit the activity of various enzymes and signaling pathways, making it a potential candidate for the development of new drugs. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One of the future directions is the development of new derivatives of this compound with improved solubility and potency. Additionally, this compound can be studied for its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Finally, further studies can be conducted to elucidate the mechanism of action of this compound and to identify potential targets for drug development.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential for applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions have been extensively studied. Further research can be conducted to explore its potential applications in other fields and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been achieved through different methods. One of the most commonly used methods involves the reaction of 2-thienylhydrazine with 5-(trifluoromethyl)pyrazole-3-carboxylic acid in the presence of a coupling agent. Another method involves the reaction of 2-thienylhydrazine with 5-(trifluoromethyl)pyrazole-3-carboxamide in the presence of a dehydrating agent.
Wissenschaftliche Forschungsanwendungen
The compound 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has shown potential as an anti-inflammatory agent and has been studied for its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4OS/c13-12(14,15)9-4-7(8-2-1-3-21-8)18-11-6(10(16)20)5-17-19(9)11/h1-5H,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALACMBPJEMRBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

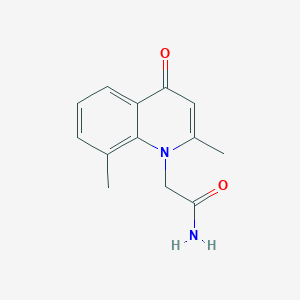
![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)
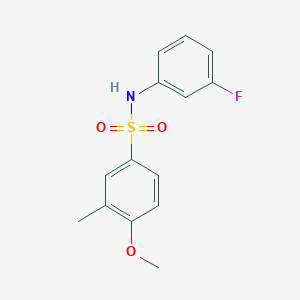
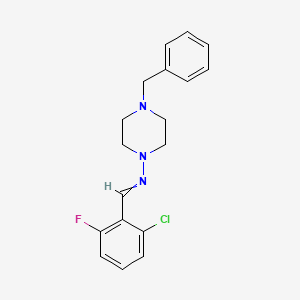
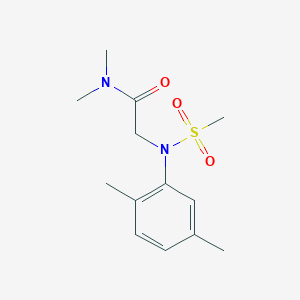
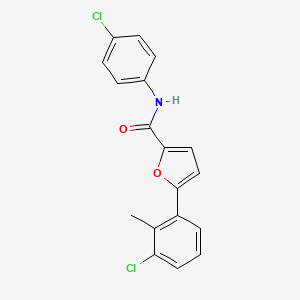
![N-cyclopropyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5704580.png)
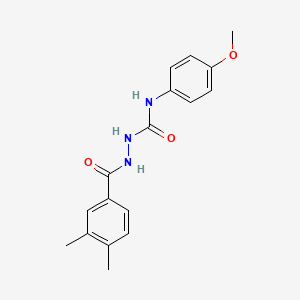
![N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide](/img/structure/B5704594.png)
![5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)
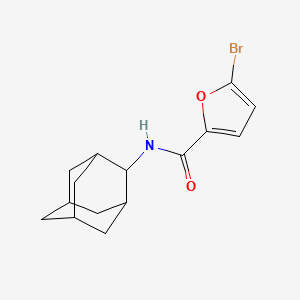
![6-methyl-N'-[(5-methyl-2-furyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5704618.png)
![2,2-dimethyl-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5704645.png)